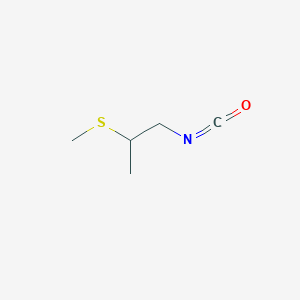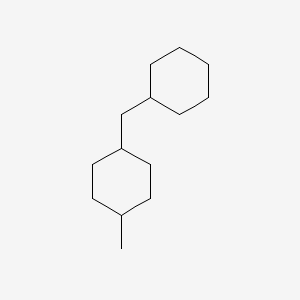
Cyclohexane, 1-(cyclohexylmethyl)-4-methyl-, cis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexane, 1-(cyclohexylmethyl)-4-methyl-, cis- is a stereoisomer of a disubstituted cyclohexane. This compound is characterized by the presence of a cyclohexylmethyl group and a methyl group attached to the cyclohexane ring in a cis configuration. The cis configuration means that both substituents are on the same side of the cyclohexane ring, which can influence the compound’s physical and chemical properties.
Métodos De Preparación
The synthesis of Cyclohexane, 1-(cyclohexylmethyl)-4-methyl-, cis- can be achieved through several synthetic routes. One common method involves the hydrogenation of corresponding aromatic compounds under specific conditions. Industrial production methods often utilize catalytic hydrogenation processes, where catalysts such as palladium or platinum are used to facilitate the addition of hydrogen to the aromatic precursor, resulting in the formation of the desired cyclohexane derivative .
Análisis De Reacciones Químicas
Cyclohexane, 1-(cyclohexylmethyl)-4-methyl-, cis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form cyclohexanone and cyclohexanol. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert cyclohexanone back to cyclohexane derivatives using reducing agents like lithium aluminum hydride.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane ring.
Aplicaciones Científicas De Investigación
Cyclohexane, 1-(cyclohexylmethyl)-4-methyl-, cis- has several applications in scientific research:
Chemistry: It is used as a model compound to study stereoisomerism and conformational analysis in cycloalkanes.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Cyclohexane, 1-(cyclohexylmethyl)-4-methyl-, cis- involves its interaction with various molecular targets. The compound’s effects are mediated through its ability to undergo conformational changes, which can influence its binding to specific receptors or enzymes. The pathways involved often include the modulation of enzyme activity or receptor binding, leading to downstream biological effects .
Comparación Con Compuestos Similares
Cyclohexane, 1-(cyclohexylmethyl)-4-methyl-, cis- can be compared with other similar compounds, such as:
Cyclohexane, 1-(cyclohexylmethyl)-2-methyl-, trans-: This stereoisomer has a different spatial arrangement of substituents, leading to distinct physical and chemical properties.
Cyclohexane, 1,2-dimethyl-, cis-: Another disubstituted cyclohexane with different substituent positions, affecting its reactivity and applications.
Propiedades
Número CAS |
54823-97-1 |
|---|---|
Fórmula molecular |
C14H26 |
Peso molecular |
194.36 g/mol |
Nombre IUPAC |
1-(cyclohexylmethyl)-4-methylcyclohexane |
InChI |
InChI=1S/C14H26/c1-12-7-9-14(10-8-12)11-13-5-3-2-4-6-13/h12-14H,2-11H2,1H3 |
Clave InChI |
FZDQCOWERMMDPQ-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1)CC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-5-phenyl-1,3-oxazolidin-2-one](/img/structure/B14632893.png)

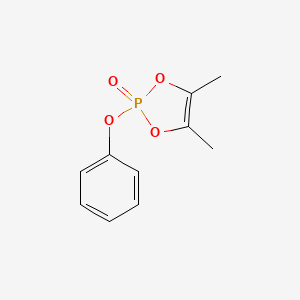

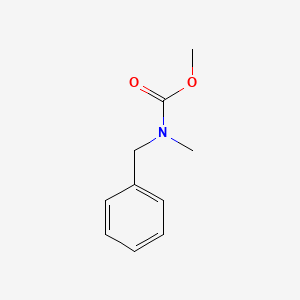

![S-[(4-Chlorophenyl)methyl] morpholine-4-carbothioate](/img/structure/B14632929.png)
silane](/img/structure/B14632940.png)
![N-[4-(Nonyloxy)phenyl]acetamide](/img/structure/B14632948.png)
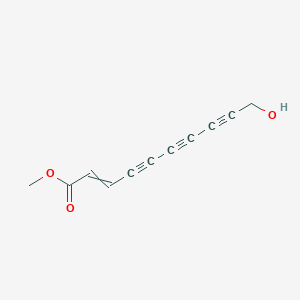
![1-[(Propan-2-yl)amino]-3-[(pyridazin-3-yl)oxy]propan-2-ol](/img/structure/B14632957.png)
